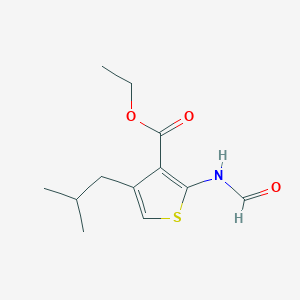
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing apoptosis. In addition, this compound has been shown to selectively bind to metal ions, which could explain its potential use as a fluorescent probe for detecting metal ions.
Biochemical and Physiological Effects:
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to selectively bind to metal ions, which could have implications for its use as a fluorescent probe for detecting metal ions. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One advantage of using 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in lab experiments is its potential applications in various fields, such as in medicinal chemistry and materials science. In addition, this compound has been shown to have anticancer activity and could be used as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which could affect its efficacy and reproducibility in certain experiments.
将来の方向性
There are many future directions for the study of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine. One direction is the further investigation of its mechanism of action in cancer cells and its potential use as an anticancer drug. Another direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Furthermore, the potential applications of 4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine in materials science could be explored further, such as in the development of organic light-emitting diodes. Finally, the use of this compound as a fluorescent probe for detecting metal ions could be further investigated, potentially leading to new applications in analytical chemistry.
合成法
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been synthesized using different methods. One of the most common methods is the reaction of 2-bromo-4,5-diphenylthiazole with pyridine in the presence of a palladium catalyst. Another method involves the reaction of 2-chloro-4,5-diphenylthiazole with pyridine in the presence of a copper catalyst. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.
科学的研究の応用
4-(4,5-diphenyl-1,3-thiazol-2-yl)pyridine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential applications in materials science, such as in the development of organic light-emitting diodes.
特性
IUPAC Name |
4,5-diphenyl-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2S/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-20(22-18)17-11-13-21-14-12-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMWYNDDTCKMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)
![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]acetamide](/img/structure/B5684496.png)
![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)
